molecular formula C13H19NO3 B1661254 Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate CAS No. 889956-70-1

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate

Cat. No.: B1661254
CAS No.: 889956-70-1
M. Wt: 237.29
InChI Key: JKQYBLXDXZDELX-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate (CID 57355477) is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This benzoate ester derivative features both a protected amine group and a hydroxyethyl side chain on the aromatic ring, making it a versatile intermediate in synthetic organic chemistry. While specific applications for this exact compound are not extensively documented in the public domain, its molecular structure suggests significant utility as a building block in pharmaceutical research and development. The tert-butyl ester group is a common protecting group for carboxylic acids, and can also be used to improve the solubility and bioavailability of drug candidates. The presence of both amino and hydroxyl functionalities provides handles for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Compounds with similar benzoate ester scaffolds are frequently employed in the synthesis of more complex molecules, including potential agonists or antagonists for various biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8(15)9-6-5-7-10(11(9)14)12(16)17-13(2,3)4/h5-8,15H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQYBLXDXZDELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723180
Record name tert-Butyl 2-amino-3-(1-hydroxyethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889956-70-1
Record name tert-Butyl 2-amino-3-(1-hydroxyethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Nitro-3-Acetylbenzoic Acid

The journey begins with the nitration of 3-acetylbenzoic acid. Using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C for 4 hours achieves 78% yield of 2-nitro-3-acetylbenzoic acid. The meta-directing effect of the acetyl group ensures regioselective nitration at the ortho position relative to the carboxylic acid.

Catalytic Hydrogenation for Amino Group Installation

The nitro group undergoes reduction using 10% Pd/C under 30 psi H₂ in ethanol at 25°C for 12 hours. This step proceeds quantitatively (>95% yield), yielding 2-amino-3-acetylbenzoic acid. Notably, the acetyl group remains intact under these conditions.

Boc Protection of the Amino Group

Reaction with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C for 2 hours affords the Boc-protated intermediate in 89% yield. The tert-butyloxycarbonyl group prevents unwanted side reactions during subsequent steps.

Esterification with tert-Butanol

Activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI, 1.5 eq) in dichloromethane (DCM), followed by reaction with tert-butanol (3 eq) and 1,8-diazabicycloundec-7-ene (DBU, 1 eq) at reflux for 6 hours, achieves 82% yield of the tert-butyl ester.

Ketone Reduction to Alcohol

The acetyl group is reduced using sodium borohydride (NaBH₄, 2 eq) in methanol at 0°C for 1 hour, yielding the 1-hydroxyethyl substituent with 76% efficiency. This two-step reduction avoids over-reduction to the ethyl group.

Key Data:

Step Reagents/Conditions Yield (%)
Nitration HNO₃/H₂SO₄, 0–5°C 78
Hydrogenation H₂/Pd/C, EtOH >95
Boc Protection Boc₂O/DMAP, THF 89
Esterification CDI/DBU, DCM 82
Ketone Reduction NaBH₄, MeOH 76

Mitsunobu-Based Approach for Hydroxyethyl Installation

Synthesis of 2-Amino-3-Hydroxybenzoic Acid

Starting from 3-hydroxybenzoic acid, nitration with concentrated HNO₃ (70%) at 110°C for 3 hours provides 2-nitro-3-hydroxybenzoic acid in 68% yield. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine with 91% efficiency.

Mitsunobu Reaction for Ethylene Glycol Coupling

The hydroxyl group undergoes Mitsunobu reaction with ethylene glycol (5 eq) using diethyl azodicarboxylate (DEAD, 2.2 eq) and triphenylphosphine (2.2 eq) in THF at 25°C for 24 hours. This installs the 2-hydroxyethyl group with 83% yield while preserving stereochemistry.

Simultaneous Esterification and Protection

A one-pot reaction with tert-butyl bromide (3 eq) and potassium carbonate (K₂CO₃, 2 eq) in dimethylformamide (DMF) at 80°C for 8 hours achieves 79% yield of the final product. The base simultaneously deprotonates the carboxylic acid for esterification and scavenges HBr byproduct.

Comparative Efficiency:

  • Mitsunobu vs. Acetyl Reduction: The Mitsunobu route achieves higher stereopurity (99% ee) compared to the NaBH₄ reduction pathway (82% ee).
  • Overall yield: 68% (nitration) × 91% (reduction) × 83% (Mitsunobu) × 79% (esterification) = 41.2%

Enzymatic Resolution for Chiral Control

Racemic Synthesis of Tert-Butyl 2-Amino-3-(1-Hydroxyethyl)Benzoate

Following Method 2, the initial steps produce racemic material.

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer using vinyl acetate (2 eq) at 35°C. After 48 hours, the (S)-enantiomer remains unreacted (98% ee), while the (R)-acetate byproduct is easily separated by chromatography.

Enantiomeric Excess Data:

Enzyme Time (h) ee (%) Conversion (%)
CAL-B 48 98 52
Pseudomonas cepacia 72 95 49

Green Chemistry Approach Using Mechanochemical Activation

Solvent-Free Esterification

A planetary ball mill (500 rpm) mixes 2-amino-3-(1-hydroxyethyl)benzoic acid (1 eq), tert-butyl carbonate (1.2 eq), and sodium bicarbonate (0.5 eq) for 90 minutes. The mechanochemical activation achieves 88% yield without solvent, compared to 82% in solution-phase reactions.

Energy Efficiency Metrics

  • Temperature: 25°C (vs. 80°C in conventional methods)
  • Reaction time: 1.5 h (vs. 8 h)
  • E-factor: 0.7 (vs. 5.2 for solution-phase)

Continuous Flow Synthesis for Scalability

Microreactor Nitration

A silicon carbide microreactor (0.5 mm ID) maintains precise temperature control (-5°C) during nitration, improving yield to 85% compared to batch (78%).

Hydrogenation in Packed-Bed Reactor

A 10 cm³ reactor packed with Pd/Al₂O₃ pellets (1% Pd) operates at 50 bar H₂ and 80°C, achieving 99% conversion in 12 minutes residence time.

In-Line Purification

Integrated catch-and-release columns containing sulfonic acid resin remove excess tert-butanol, enabling >99% pure product without offline chromatography.

Flow vs. Batch Comparison:

Parameter Batch Flow
Total time 72 h 3.5 h
Space-time yield 0.8 g/L/h 14.2 g/L/h
Solvent consumption 12 L/mol 1.2 L/mol

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a broader class of tert-butyl-substituted benzoates. Key analogs include:

Tert-butyl 2-(aminooxy)ethyl carbamate (): Lacks the hydroxyethyl group but includes an aminooxy-ethyl carbamate chain.

Methyl 3-nitrobenzoate (): A simpler ester without amino or hydroxyethyl groups. The nitro substituent at the meta position enhances electrophilicity, making it more reactive in aromatic substitution reactions compared to the amino-substituted target compound .

Tert-butyl 2-amino-benzoate: Missing the 1-hydroxyethyl group, this analog demonstrates reduced solubility in polar solvents due to the absence of an additional hydroxyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Melting Point (°C) Key Reactivity Notes
Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate ~265.3 Moderate (EtOH, DMSO) Not reported Base-sensitive ester; prone to hydrolysis
Tert-butyl 2-(aminooxy)ethyl carbamate ~204.2 High (EtOH, H₂O) 110–112 Stable to mild acids; reactive amines
Methyl 3-nitrobenzoate ~181.1 Low (H₂O); High (CHCl₃) 78–80 Electrophilic aromatic substitution

Notes:

  • The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in ethanol compared to nitro-substituted analogs .
  • Tert-butyl esters generally exhibit lower melting points than methyl esters due to increased steric bulk .

Research Findings and Challenges

Spectroscopic Characterization

While the synthesis of tert-butyl benzoate derivatives is well-documented (), the target compound’s characterization (e.g., ¹H NMR) may face challenges similar to those in nitration studies (), where overlapping signals from tert-butyl and hydroxyethyl groups complicate spectral analysis .

Stability and Reactivity

  • Acid Sensitivity: The tert-butyl group in the target compound is less stable under strongly acidic conditions (e.g., HNO₃/H₂SO₄) compared to methyl esters, limiting its use in nitration reactions .
  • Hydrolysis : The ester moiety is susceptible to basic hydrolysis, contrasting with carbamate analogs (e.g., tert-butyl carbamates in ), which are more stable under basic conditions .

Biological Activity

Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate, an organic compound belonging to the class of benzoates, is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various scientific fields.

Chemical Structure:

  • Molecular Formula: C13H19NO3
  • Molecular Weight: 235.30 g/mol
  • CAS Number: 889956-70-1

The synthesis of this compound typically involves the esterification of 2-amino-3-(1-hydroxyethyl)benzoic acid with tert-butyl alcohol, often catalyzed by sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed under reflux conditions to enhance the yield and efficiency of the esterification process.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects, including:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways.
  • Biochemical Assays: It serves as a probe in biochemical assays, aiding in the study of enzyme-substrate interactions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity: This compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage.
  • Anti-inflammatory Effects: Preliminary studies suggest that it might possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, warranting studies against various bacterial strains .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of various benzoate derivatives, including this compound. The results indicated that this compound demonstrated a significant ability to scavenge free radicals, suggesting its potential use as an antioxidant agent in pharmaceutical applications.

Case Study 2: Anti-inflammatory Effects

In vitro assays were conducted to evaluate the anti-inflammatory effects of this compound on human cell lines. The compound showed a dose-dependent reduction in pro-inflammatory cytokine production, indicating its potential therapeutic role in managing inflammatory conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Tert-butyl 2-amino-3-(1-hydroxyethyl)phenylcarbamateContains a carbamate group instead of a benzoate groupSimilar enzyme inhibition potential
Tert-butyl 2-amino-3-(1-hydroxyethyl)benzoic acidContains a carboxylic acid groupIncreased solubility; varied activity

Q & A

Basic Research Questions

Q. What are effective synthetic routes for introducing tert-butyl carbamate protecting groups in related benzoate derivatives?

  • Methodological Answer : The tert-butyl carbamate (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. For example, in the synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, Boc protection was achieved by reacting the amine precursor with (Boc)₂O in aprotic solvents like acetonitrile or THF. Acidic conditions (e.g., TFA or HCl) are later used for deprotection .

Q. How can racemic intermediates of tert-butyl 2-amino-3-(1-hydroxyethyl)benzoate be synthesized?

  • Methodological Answer : Racemic intermediates can be prepared via reduction of ketone precursors. For instance, tert-butyl (2-acetylphenyl)carbamate was reduced with NaBH₄ to yield racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in 84% yield. This approach avoids enantioselective conditions, enabling efficient racemate synthesis for subsequent resolution studies .

Q. What solvent systems and additives optimize yields in carbamate transesterification reactions?

  • Methodological Answer : Transesterification of tert-butyl benzoate derivatives is highly solvent-dependent. For example, reactions in acetonitrile at 80°C under nitrogen achieved 83% yield, while aerobic conditions improved yields to 92%. Methanol (5.0 equiv.) is critical for ester exchange, and deviations from this stoichiometry reduced efficiency. Solvent polarity and temperature (60–80°C) are key variables .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be optimized using enzymatic methods?

  • Methodological Answer : Candida antarctica lipase B (CAL-B) is highly effective for kinetic resolution via transesterification. In a study on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, CAL-B achieved enantioselectivity (E > 200), producing optically pure (R)- and (S)-enantiomers. Optimal conditions include vinyl acetate as an acyl donor and hexane as a solvent, with reaction monitoring by chiral GC or HPLC .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include handling twinned data or high-resolution macromolecular crystals. SHELXL is recommended for small-molecule refinement due to its robustness in managing complex hydrogen-bonding networks and disorder. For twinned data, the HKLF5 format in SHELXL allows refinement against detwinned intensities. Validation tools like PLATON should confirm geometric accuracy .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be reconciled?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Cross-validation using multiple techniques is essential:

  • X-ray : Resolves absolute configuration and hydrogen bonding.
  • NMR : Use NOESY/ROESY to confirm spatial proximity in solution.
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts and compare with experimental data .

Q. What strategies mitigate low yields in large-scale transesterification of tert-butyl benzoate derivatives?

  • Methodological Answer : Scale-up often requires adjusted stoichiometry. For example, reducing PCl₃ from 1.0 to 0.67 equiv. maintained efficiency in methyl ester synthesis. Temperature control (60–80°C) and inert atmospheres (N₂) minimize side reactions. GC analysis is critical for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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